1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
The synthesis of 1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can be achieved through a multi-step synthetic route. The general approach involves the formation of the oxadiazole ring, followed by the construction of the pyridine and imidazole rings, and finally the incorporation of the oxolane moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) at ambient temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridine rings, using reagents like alkyl halides or amines.
Cyclization: The oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of a weak O–N bond.
Scientific Research Applications
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s binding to these targets can inhibit their activity, leading to therapeutic effects. For example, the compound may act as a competitive inhibitor of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and applications.
Pyridine derivatives: Compounds with pyridine rings are widely used in medicinal chemistry and materials science.
Imidazole derivatives: These compounds are known for their biological activity and are used in drug development.
Properties
Molecular Formula |
C17H18N6O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C17H18N6O3/c1-11-21-17(26-22-11)12-4-5-18-15(7-12)23-9-14(20-10-23)16(24)19-8-13-3-2-6-25-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,24) |
InChI Key |
HKMFLXFFXPQZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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